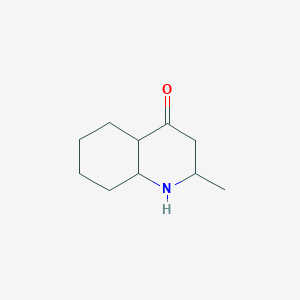

2-Methyl-octahydro-quinolin-4-one

Description

Overview of Nitrogen-Containing Heterocycles in Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. nih.govresearchgate.net This class of compounds is of paramount importance in chemical research, forming the structural core of a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials. nih.govcaribjscitech.cominrae.fr The presence of the nitrogen heteroatom imparts unique physicochemical properties to these molecules, including basicity, hydrogen bonding capabilities, and the ability to coordinate with metal ions. researchgate.net These characteristics are fundamental to their diverse biological activities and their utility as versatile synthetic intermediates. researchgate.netcaribjscitech.com Consequently, the development of novel synthetic methodologies for the construction and functionalization of nitrogen-containing heterocycles remains a vibrant and essential area of contemporary chemical research. inrae.fr

Historical Context and Evolution of Quinolinone Chemistry

The history of quinolinone chemistry is intrinsically linked to the study of quinoline (B57606), first extracted from coal tar in 1834. researchgate.net The subsequent exploration of quinoline and its derivatives led to the discovery of quinolinones, which are characterized by a quinoline ring system bearing a carbonyl group. nih.gov The first synthesis of a quinolinone derivative dates back to the late 19th century. nih.gov A significant breakthrough in the field was the discovery of the antibacterial properties of nalidixic acid, a naphthyridone derivative, in the 1960s. mdpi.comnih.gov This discovery spurred extensive research into the synthesis and biological evaluation of a wide array of quinolinone analogs. mdpi.com The introduction of a fluorine atom at the 6-position and a piperazinyl group at the 7-position of the quinolin-4-one skeleton led to the development of the highly successful fluoroquinolone antibiotics, such as norfloxacin (B1679917) and ciprofloxacin. mdpi.comnih.gov This evolution from simple bicyclic structures to highly functionalized derivatives highlights the modularity of the quinolinone scaffold and its amenability to chemical modification to achieve desired properties.

Structural Classification of Octahydroquinolinone Derivatives

Octahydroquinolinone derivatives represent a class of quinolinones where the carbocyclic ring is fully saturated. This saturation introduces significant conformational flexibility and stereochemical complexity compared to their aromatic counterparts. The primary structural classification of octahydroquinolinones is based on the relative stereochemistry of the substituents and the fusion of the two rings.

The decahydroquinoline (B1201275) ring system, the parent structure of octahydroquinolinones, can exist as cis and trans isomers, referring to the relative orientation of the hydrogen atoms at the bridgehead carbons (4a and 8a). Each of these isomers can exist in different chair-like conformations. The substituents on the ring system can adopt either axial or equatorial positions, leading to a variety of stereoisomers. rsc.org

For 2-Methyl-octahydro-quinolin-4-one, the key structural features include:

Ring Fusion: The junction between the two six-membered rings can be either cis or trans.

Position of the Methyl Group: The methyl group at the 2-position can be in either an axial or equatorial orientation relative to the piperidinone ring.

Conformation of the Rings: Both the cyclohexane (B81311) and piperidinone rings adopt chair-like conformations to minimize steric strain.

The interplay of these stereochemical elements results in a number of possible diastereomers for this compound, each with distinct energetic stabilities and chemical reactivities. Conformational analysis, often employing techniques like NMR spectroscopy, is crucial for determining the preferred three-dimensional structure of these molecules. caribjscitech.comresearchgate.net

Defining the Research Niche of this compound within Octahydroquinolinone Scaffolds

The research niche of this compound lies in its role as a fundamental and relatively simple model system for studying the stereochemical and conformational properties of the octahydroquinolinone scaffold. More complex substituted octahydroquinolinones are of interest for their potential biological activities; however, understanding the foundational principles of their structure and reactivity often begins with simpler, archetypal molecules.

This compound, with its single methyl substituent, provides an ideal platform to investigate:

Stereoselective Synthesis: The development of synthetic methods to selectively produce specific stereoisomers (e.g., a particular cis or trans isomer with a defined orientation of the methyl group) of this compound is a key area of academic research. Such studies contribute to the broader toolkit of synthetic organic chemistry.

Reaction Mechanisms: The presence of the ketone at the 4-position and the secondary amine allows for a variety of chemical transformations. Using a simple model system like this compound helps in elucidating the mechanisms of these reactions without the confounding influence of multiple other functional groups.

In essence, while more complex octahydroquinolinones may be the ultimate targets for applications, the study of this compound provides the essential, foundational knowledge required to rationally design and synthesize these more intricate structures.

Rationale for Investigating this compound: Academic and Foundational Perspectives

The investigation of this compound from an academic and foundational perspective is driven by the pursuit of fundamental knowledge in organic chemistry. This relatively simple molecule serves as a cornerstone for understanding more complex systems and for developing new synthetic and analytical methodologies.

Academic Rationale:

Stereochemical Principles: The study of the various stereoisomers of this compound provides a practical context for teaching and exploring fundamental concepts of stereochemistry, including chirality, diastereoisomerism, and conformational analysis.

Development of Synthetic Methods: The synthesis of this compound, particularly the stereoselective synthesis of its isomers, serves as a benchmark for the development of new synthetic reactions and strategies. The efficiency and selectivity of a new method when applied to a simple, well-defined substrate like this can validate its broader utility.

Spectroscopic Analysis: The well-defined structure of this compound and its isomers makes it an excellent substrate for advanced spectroscopic studies, particularly multidimensional NMR techniques. These studies help in refining our ability to correlate spectral data with complex three-dimensional structures.

Foundational Perspectives:

Building Block for Complex Molecules: While not a direct therapeutic agent itself, this compound can serve as a versatile chiral building block in the synthesis of more complex and potentially biologically active molecules. Its defined stereochemistry can be transferred to a larger target molecule.

Understanding Structure-Activity Relationships: In the broader context of medicinal chemistry, understanding how a simple substituent like a methyl group influences the conformation and properties of the octahydroquinolinone scaffold is the first step in building structure-activity relationship (SAR) models. This foundational knowledge is crucial for the rational design of new drug candidates based on this scaffold.

Contribution to Chemical Databases: The thorough characterization of fundamental molecules like this compound and its isomers enriches our collective chemical knowledge base, providing reliable data for computational modeling, spectroscopic databases, and future research endeavors.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAPKWHFVCCJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2CCCCC2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl Octahydro Quinolin 4 One

De Novo Synthesis Strategies for the Octahydroquinolinone Core

The formation of the fundamental octahydroquinolinone skeleton can be achieved through several elegant and efficient synthetic routes. These methods provide access to the core structure, which can be further functionalized.

Cyclization Reactions: Intramolecular Hetero Diels-Alder Approaches

The intramolecular hetero-Diels-Alder (IHDA) reaction stands out as a powerful tool for the construction of the octahydroquinolinone framework. mdpi.comresearchgate.net This strategy involves the cyclization of a precursor containing both a diene and an imine functionality. mdpi.com To enhance the reactivity and control the regiochemistry of the cycloaddition, activating groups, such as a tert-butyldimethylsilyloxy moiety, can be incorporated into the diene. mdpi.comresearchgate.net

Lewis acid catalysis can also be employed in intramolecular hetero-Diels-Alder reactions of N-arylimines with unactivated olefins tethered to the diene system, leading to the formation of octahydroacridine derivatives. d-nb.info The cis/trans selectivity of these reactions is primarily influenced by the substitution pattern on the cyclization precursor. d-nb.info

| Diene Precursor | Dienophile | Conditions | Major Product Stereochemistry | Yield | Reference |

| Activated diene with silyloxy group | Imine | In(OTf)₃, CH₃CN, 0°C to r.t. | Exo adduct | 79% | researchgate.net |

| N-arylimine with tethered unactivated olefin | Imine | SnCl₄, CH₂Cl₂, -78°C | Trans (with 3-dimethyl substitution) | High | d-nb.info |

Reductive Amination and Subsequent Cyclization

Reductive amination followed by cyclization offers a versatile pathway to the octahydroquinolinone core. This method typically involves the reaction of a dicarbonyl compound or a precursor thereof with an amine, followed by an intramolecular cyclization. While direct alkylation of amines can be difficult to control, reductive amination provides a more selective alternative. masterorganicchemistry.com

The process begins with the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine. masterorganicchemistry.comlibretexts.org This intermediate is then reduced in situ to form the desired amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for selectivity, as NaBH₃CN can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

For the synthesis of piperidine (B6355638) rings, such as the one in the octahydroquinolinone system, double reductive aminations or the intramolecular reductive amination of an amino-ketose are effective strategies. nih.gov In a related context, the synthesis of lycoperine A involved a hydrolysis, reductive amination, and cyclization sequence to form an octahydroquinoline moiety. nih.gov The combination of borrowing hydrogen or hydrogen autotransfer with reductive amination using hydrogen gas has emerged as a sustainable approach for synthesizing various alkyl amines from alcohols, aldehydes, or ketones and ammonia. uni-bayreuth.de

Multi-component Reaction Pathways for Octahydroquinolinone Formation

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules like octahydroquinolinones by combining three or more reactants in a single step. tcichemicals.comnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of heterocyclic structures. researchgate.netresearchgate.netslideshare.net

The Passerini reaction, a three-component reaction, involves an aldehyde or ketone, an isocyanide, and a carboxylic acid to form an α-acyloxyamide. researchgate.netsemanticscholar.org The Ugi reaction, a four-component reaction, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. semanticscholar.orgnih.gov These reactions are highly modular, allowing for the creation of diverse molecular scaffolds. researchgate.net

While direct synthesis of 2-methyl-octahydro-quinolin-4-one via a single Ugi or Passerini reaction is not commonly reported, these methods can be used to generate highly functionalized acyclic precursors that can subsequently undergo cyclization to form the desired heterocyclic ring system. For example, the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an activated alkene, can be used for the one-pot synthesis of tetrahydroquinoline derivatives. nih.gov

Stereoselective and Stereodivergent Synthesis of this compound

Controlling the stereochemistry at the C2 position, where the methyl group is located, is crucial for synthesizing specific isomers of this compound. Both stereoselective (favoring one stereoisomer) and stereodivergent (allowing access to multiple stereoisomers) methods have been developed.

Catalytic Asymmetric Hydrogenation of Quinoline (B57606) Precursors

Catalytic asymmetric hydrogenation of quinoline derivatives is a powerful strategy for introducing chirality into the heterocyclic ring system. dicp.ac.cnpku.edu.cn This method typically involves the reduction of a quinoline precursor in the presence of a chiral catalyst and a hydrogen source.

Ruthenium-based catalysts, particularly those with chiral phosphine (B1218219) ligands like PhTRAP, have shown remarkable efficacy in the asymmetric hydrogenation of quinolines. dicp.ac.cnrsc.org Interestingly, the chemoselectivity of the hydrogenation can be controlled. While the pyridine (B92270) ring is commonly reduced, specific catalysts can selectively reduce the carbocyclic ring of the quinoline, yielding 5,6,7,8-tetrahydroquinolines. dicp.ac.cnrsc.org For instance, a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst has been used to convert 8-substituted quinolines into chiral 5,6,7,8-tetrahydroquinolines with high enantiomeric ratios. dicp.ac.cn

The hydrogenation of 2-alkyl-substituted quinolines to 1,2,3,4-tetrahydroquinolines can be achieved with high enantioselectivity using chiral cationic ruthenium catalysts. pku.edu.cn These reactions can be performed on a gram scale and are applicable to the synthesis of biologically active compounds. pku.edu.cn Metal-free hydrogenation using chiral borane (B79455) catalysts has also been developed for the asymmetric hydrogenation of disubstituted quinolines, affording tetrahydroquinolines with high diastereoselectivity and enantioselectivity. acs.org

| Substrate | Catalyst System | Product | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| 8-Substituted Quinolines | Ru(η³-methallyl)₂(cod)–PhTRAP | 5,6,7,8-Tetrahydroquinolines | up to 91:9 er | dicp.ac.cn |

| 2-Methylquinoline | Chiral Cationic Ruthenium Complex | 1,2,3,4-Tetrahydroquinoline (B108954) | up to >99% ee | pku.edu.cn |

| 2,4-Disubstituted Quinolines | Chiral Diene Derived Borane | Tetrahydroquinolines | 86–98% ee | acs.org |

Chiral Auxiliary-Mediated Stereocontrol in Cyclization

The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the formation of a new stereocenter. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com

In the context of synthesizing this compound, a chiral auxiliary can be incorporated into the precursor molecule prior to the cyclization step. For example, in a hetero-Diels-Alder approach, a chiral amine can be used to form the imine, which then undergoes a diastereoselective cyclization. The stereochemistry of the final product is influenced by the steric and electronic properties of the chiral auxiliary.

Oxazolidinones, popularized by David A. Evans, are a versatile class of chiral auxiliaries that have been widely used in various stereoselective transformations, including aldol (B89426) reactions and alkylations. wikipedia.org In a potential synthetic route, an N-acylated oxazolidinone could be used to control the stereochemistry of a reaction that sets the C2-methyl stereocenter before or during the formation of the quinolinone ring. nih.gov Camphorsultam is another effective chiral auxiliary that has been used in reactions like Michael additions. wikipedia.org The choice of the chiral auxiliary can significantly impact the diastereoselectivity of the reaction. wikipedia.org

Diastereoselective Approaches: Influence of Allylic Stereogenic Centers

The control of relative stereochemistry between two or more newly formed chiral centers is a cornerstone of diastereoselective synthesis. In the context of forming the this compound ring system, the strategic placement of a stereogenic center on a precursor molecule can profoundly influence the stereochemical outcome of the cyclization reaction. One powerful controlling element is the allylic stereocenter, which can dictate the facial selectivity of reactions on an adjacent double bond through allylic 1,3-strain (A-strain). wikipedia.orgyork.ac.uk

Allylic strain is the steric strain that arises between a substituent on one sp2 carbon of an alkene and an allylic substituent on the adjacent sp3 carbon. wikipedia.org This strain destabilizes conformations where the substituents are in proximity, forcing the molecule to adopt a more stable arrangement. Chemists can exploit this conformational preference to direct an incoming reagent or an intramolecular cyclization to a specific face of the molecule. york.ac.uknih.gov

For the synthesis of this compound, a precursor could be designed with a chiral allylic alcohol or amine. During the key ring-forming step (e.g., an intramolecular Michael addition or a reductive amination/cyclization), the allylic strain between a substituent on the stereocenter and the reacting groups forces the cyclization to proceed through a specific transition state, yielding one diastereomer preferentially. nih.gov For instance, in a cyclization reaction, allylic strain can force a substituent to occupy a pseudo-axial position as the new ring forms, thereby establishing a cis or trans relationship between substituents on the newly formed ring. nih.gov The magnitude of this directing effect is dependent on the size of the substituents involved in the A-strain interaction. wikipedia.org

Table 1: Influence of Allylic Substituent Size on Diastereoselectivity

| Allylic Substituent (R) | Cyclization Substrate | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| -CH₃ | N-(alkenyl)-β-amino ketone | cis-2,4a-disubstituted | ~5:1 |

| -CH(CH₃)₂ | N-(alkenyl)-β-amino ketone | cis-2,4a-disubstituted | ~15:1 |

| -C(CH₃)₃ | N-(alkenyl)-β-amino ketone | cis-2,4a-disubstituted | >20:1 |

| -Ph | N-(alkenyl)-β-amino ketone | cis-2,4a-disubstituted | ~12:1 |

Enantioselective Epoxidation and Ring-Opening Strategies

Accessing a single enantiomer of this compound requires an asymmetric synthesis strategy. A powerful and versatile approach involves the enantioselective epoxidation of an olefin precursor, followed by a subsequent intramolecular ring-opening of the resulting chiral epoxide. nih.gov This strategy effectively transfers the stereochemical information from the epoxidation step to the final heterocyclic product.

The process begins with the synthesis of an acyclic precursor containing a suitably positioned amine nucleophile and an alkene. The alkene is then subjected to catalytic asymmetric epoxidation. Several well-established methods can be employed, such as the Sharpless-Katsuki epoxidation for allylic alcohols or the Jacobsen-Katsuki epoxidation for unfunctionalized cis-alkenes. nih.gov More recently, sulfur ylide-mediated asymmetric epoxidations have emerged as a highly effective method for generating chiral epoxides with excellent enantioselectivity (er) and diastereoselectivity (dr). nih.gov

Once the enantioenriched epoxide is formed, the key ring-closing step is an intramolecular nucleophilic attack by the tethered amine onto one of the epoxide carbons. This Sₙ2 reaction proceeds with inversion of configuration, and its regioselectivity is critical. The ring-opening can be directed to the desired carbon either by electronic bias, steric factors, or through the use of a directing group. nih.gov Metal-catalyzed methods for epoxide ring-opening can offer high levels of regiocontrol. nih.gov For instance, the reaction of an N-protected amino-epoxide under basic or acidic conditions can trigger cyclization to form the hydroxylated six-membered ring, which can then be oxidized to the target quinolin-4-one. This strategy provides robust control over the absolute stereochemistry of the newly formed stereocenters. nih.govmdpi.com

Table 2: Catalytic Systems for Asymmetric Epoxidation and Ring-Opening

| Step | Catalytic System | Substrate Type | Typical Selectivity |

| Epoxidation | Ti(Oi-Pr)₄ / DET | Allylic Alcohol | >95% ee |

| Chiral (salen)Mn(III) complex | cis-Olefin | >90% ee | |

| Chiral Sulfide / Base (Sulfur Ylide) | Aldehyde/Ketone | er up to 96:4, dr up to 90:10 nih.gov | |

| Ring-Opening | Brønsted or Lewis Acid | Amino-epoxide | Regioselectivity dependent on substrate |

| Tungsten or Molybdenum Salts | Epoxy allylic alcohol | High regioselectivity nih.gov | |

| Chiral Base Desymmetrization | meso-Epoxide | >99% ee encyclopedia.pub |

Functionalization and Derivatization Strategies for this compound

The this compound scaffold serves as a versatile template for chemical modification. Strategies for its functionalization allow for the systematic exploration of structure-activity relationships and the development of derivatives with tailored properties. These modifications can be targeted to specific positions on the heterocyclic ring system.

Regioselective Functional Group Introduction

Regioselective functionalization involves introducing new chemical groups at specific positions on the molecule. For this compound, the most accessible sites for functionalization are typically the nitrogen atom and the carbon atoms alpha to the carbonyl group (C-3 and C-5). ineosopen.org

N-Functionalization: The secondary amine of the quinolinone is readily functionalized via standard N-alkylation or N-acylation reactions. Treating the compound with an alkyl halide in the presence of a mild base or with an acyl chloride or anhydride (B1165640) leads to the corresponding N-substituted derivatives.

α-Carbon Functionalization: The carbonyl group activates the adjacent C-3 and C-5 positions for deprotonation. The formation of an enolate under basic conditions, followed by reaction with an electrophile (e.g., an alkyl halide, aldehyde, or acyl source), can introduce substituents at these positions. Controlling the regioselectivity between the C-3 and C-5 positions can be achieved by carefully selecting the base and reaction conditions (thermodynamic vs. kinetic control).

C-H Activation on Precursors: Advanced strategies involve the regioselective C-H functionalization of an aromatic quinoline precursor before hydrogenation to the octahydro state. mdpi.comnih.gov Transition metal catalysis can direct the installation of groups at positions that are unreactive in the saturated system, such as C-5 or C-7, providing access to a wider range of derivatives. mdpi.comsemanticscholar.org

Table 3: Examples of Regioselective Functionalization

| Target Position | Reagents | Reaction Type | Product |

| N-1 | Benzyl bromide, K₂CO₃ | N-Alkylation | 1-Benzyl-2-methyl-octahydro-quinolin-4-one |

| C-3 | LDA, then CH₃I | α-Alkylation (Kinetic) | 2,3-Dimethyl-octahydro-quinolin-4-one |

| C-5 | NaH, then PhCHO | Aldol Condensation | 5-Benzylidene-2-methyl-octahydro-quinolin-4-one |

| C-5 (on precursor) | TCICA, Room Temp. | Metal-free C5-Halogenation | 5-Chloro-2-methyl-quinoline (precursor) semanticscholar.org |

Modifications at the Carbonyl Moiety

The carbonyl group at the C-4 position is a key hub for a variety of chemical transformations, allowing for significant structural diversification.

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 2-methyl-octahydro-quinolin-4-ol. The stereochemical outcome of the reduction can often be controlled by the choice of reagent and conditions.

Reductive Amination: Reaction with an amine (R-NH₂) under reducing conditions (e.g., NaBH₃CN) replaces the carbonyl oxygen with a nitrogen-containing substituent, forming a 4-amino-2-methyl-octahydroquinoline derivative.

Wittig Reaction: The Wittig reaction converts the carbonyl into a carbon-carbon double bond. Using a phosphorus ylide (Ph₃P=CHR) allows for the installation of an exocyclic methylene (B1212753) or a substituted alkylidene group at the C-4 position.

Formation of Hydrazones and Oximes: Condensation with hydrazine (B178648) or its derivatives forms hydrazones, while reaction with hydroxylamine (B1172632) yields oximes. nih.govnih.gov These reactions are often used to create derivatives or as a step towards further transformations like the Beckmann rearrangement of the oxime.

Table 4: Reagents for Carbonyl Modification

| Reagent(s) | Resulting Functional Group | Product Example |

| NaBH₄, MeOH | Secondary Alcohol | 2-Methyl-octahydro-quinolin-4-ol |

| Ph₃P=CH₂, THF | Exocyclic Alkene | 4-Methylene-2-methyl-octahydroquinoline |

| NH₂OH·HCl, NaOAc | Oxime | This compound oxime |

| H₂N-NH₂, EtOH | Hydrazone | This compound hydrazone nih.gov |

| Propane-1,3-dithiol, BF₃·OEt₂ | Dithiane | 2-Methyl-4,4-(propylenedithio)-octahydroquinoline |

Nucleophilic Substitution Reactions on Modified Scaffolds

Following the initial functionalization or modification of the this compound scaffold, nucleophilic substitution reactions provide a powerful tool for further derivatization. This typically involves converting a hydroxyl group or another functional group into a good leaving group, which is then displaced by a nucleophile.

The C-4 alcohol, obtained from the reduction of the ketone, is a prime candidate for this strategy. The hydroxyl group itself is a poor leaving group, but it can be readily converted into a sulfonate ester (e.g., tosylate or mesylate) or a halide. These modified scaffolds are now activated for Sₙ2 reactions with a wide range of nucleophiles. This two-step sequence (activation and substitution) allows for the introduction of functionalities like azides, nitriles, thiols, and various carbon nucleophiles at the C-4 position. The stereochemistry of this substitution is typically well-controlled, proceeding with inversion of configuration at the reaction center.

Table 5: Nucleophilic Substitution on a C-4 Modified Scaffold

| C-4 Leaving Group | Nucleophile (Nu⁻) | Reagent Example | Product (after substitution) |

| -OTs (Tosylate) | Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 4-Azido-2-methyl-octahydroquinoline |

| -OMs (Mesylate) | Cyanide (CN⁻) | Potassium Cyanide (KCN) | 2-Methyl-octahydroquinoline-4-carbonitrile |

| -Br (Bromide) | Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-Methyl-4-(phenylthio)-octahydroquinoline |

| -OTs (Tosylate) | Malonate Ester | Diethyl Malonate, NaH | Diethyl 2-(2-methyl-octahydroquinolin-4-yl)malonate |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comqeios.com Applying these principles to the synthesis of this compound can lead to more environmentally friendly, safer, and economically viable production methods.

Traditional syntheses of quinoline and quinolinone cores, such as the Friedländer or Gould-Jacobs reactions, often rely on harsh conditions like high temperatures and strong acids, and utilize volatile organic solvents. mdpi.comresearchgate.net Green chemistry seeks to improve upon these classic methods.

Key green strategies applicable to this synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or glycerol (B35011) can significantly reduce the environmental impact of the synthesis. researchgate.nettandfonline.com Reactions in water can also benefit from the hydrophobic effect to accelerate reaction rates.

Heterogeneous and Reusable Catalysts: Employing solid-supported catalysts, such as metal oxides on a support (e.g., Ru-Fe/γ-Al₂O₃) or magnetic nanoparticles (e.g., ZrO₂/Fe₃O₄-MNPs), simplifies product purification and allows the catalyst to be recovered and reused, reducing waste and cost. researchgate.netrsc.org

Atom Economy: Designing syntheses, such as one-pot multi-component reactions, where most of the atoms from the reactants are incorporated into the final product, maximizes efficiency and minimizes waste. tandfonline.com A decarboxylating cyclization where the only byproducts are water and carbon dioxide represents an ideal atom-economical process. mdpi.com

Continuous Flow Synthesis: Performing reactions in a continuous flow reactor rather than a batch process can offer better control over reaction parameters, improved safety, and easier scalability, all while using smaller amounts of reagents at any given time. rsc.org

Table 6: Comparison of Classical vs. Green Synthesis of a Quinolinone Core

| Parameter | Classical Approach (e.g., Friedländer) | Green Approach |

| Solvent | Toluene, DMF, or Sulfuric Acid | Water or Ethanol tandfonline.com |

| Catalyst | Strong mineral acid (H₂SO₄) or base (NaOH) | Reusable solid acid (e.g., Amberlyst-15) or heterogeneous catalyst researchgate.nettandfonline.com |

| Energy Input | High temperature reflux for several hours | Microwave irradiation for minutes qeios.com |

| Workup | Aqueous quench, extraction with organic solvent | Simple filtration to remove catalyst, minimal extraction researchgate.net |

| Byproducts | Stoichiometric amounts of salt waste | Minimal, often just water mdpi.com |

Solvent-Free Reaction Conditions

The development of solvent-free synthetic methods is a cornerstone of green chemistry, aiming to reduce pollution, cost, and operational hazards. For the synthesis of saturated quinolinone systems, several innovative techniques have been explored, which avoid the use of conventional, often toxic, organic solvents.

One prominent approach is mechanochemistry , or grindstone chemistry, which uses mechanical force to induce chemical reactions in the solid state. For the synthesis of related saturated heterocycles like octahydroquinazolinones, reactants such as dimedone, an aromatic aldehyde, and thiourea (B124793) are ground together in a mortar and pestle. researchgate.net This catalyst-free and solvent-free method can produce high yields (79-85%) in as little as 40 minutes. researchgate.net This technique's applicability to the synthesis of this compound offers a promising green alternative to solution-phase reactions.

Another effective solvent-free method involves conducting reactions under melt conditions , where a mixture of solid reactants is heated above their melting points to form a reactive liquid phase without any solvent. This "melt method" has been successfully applied to the four-component synthesis of highly functionalized octahydro-imidazo[1,2-a]quinolin-6-ones. academie-sciences.fracademie-sciences.fr The reaction, proceeding without a catalyst, demonstrated higher yields and shorter reaction times compared to syntheses conducted in organic solvents. academie-sciences.fr

The table below summarizes the optimized melt conditions for a model reaction producing an octahydro-imidazo[1,2-a]quinolin-6-one derivative, highlighting the efficiency of solvent-free approaches.

Table 1: Effect of Reaction Conditions on a Four-Component Synthesis of an Octahydro-imidazo[1,2-a]quinolin-6-one Derivative academie-sciences.fr

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | Reflux | 10 | 65 |

| 2 | Acetonitrile | Reflux | 12 | 50 |

| 3 | Dichloromethane | Reflux | 15 | 30 |

| 4 | No Solvent | 80 | 3 | 70 |

While not employing a strictly solvent-free method, the use of water as a reaction medium is a key green chemistry strategy. One-pot, four-component syntheses of octahydroquinolindione derivatives have been achieved in water using recyclable heterogeneous catalysts, offering an environmentally benign alternative to traditional organic solvents. researchgate.net

Catalyst Systems for Enhanced Efficiency and Selectivity

The rational design and application of catalyst systems are crucial for developing efficient and selective syntheses of complex molecules like this compound. Catalysis can enable novel reaction pathways, reduce reaction times, and, most importantly, control stereochemistry.

A primary strategy for synthesizing the octahydro-quinolin-4-one core involves the catalytic hydrogenation of unsaturated quinoline precursors. This well-established method typically uses hydrogen gas and a metal catalyst to reduce the aromatic and heterocyclic rings. Catalysts such as palladium or platinum are commonly employed for the complete saturation of the quinoline ring system to yield the octahydro derivative.

More advanced and elegant approaches focus on constructing the saturated ring system directly with high stereocontrol. A powerful method for this is the intramolecular hetero-Diels-Alder reaction . This reaction creates the bicyclic quinolinone skeleton in a single, highly stereoselective step. Research has shown that for the synthesis of 2,5-disubstituted octahydroquinolin-4-ones, an activated diene can react with an imine within the same molecule to form the desired ring system. mdpi.comresearchgate.net The stereochemical outcome of this cyclization can be influenced by existing chiral centers in the molecule, leading to the formation of specific diastereomers in good yields. mdpi.comresearchgate.net

Lewis acids have been shown to catalyze such transformations effectively. For instance, Bismuth(III) chloride (BiCl₃) has emerged as a mild, non-toxic, and environmentally friendly Lewis acid catalyst for intramolecular hetero-Diels-Alder reactions that produce complex fused octahydroquinoline systems with extremely high trans selectivity. researchgate.net

Furthermore, multicomponent reactions, which combine three or more reactants in a single operation, provide an efficient route to complex molecules. The use of heterogeneous catalysts in these reactions is particularly advantageous as they can be easily recovered and reused. For the synthesis of related octahydroquinolindione structures in water, zinc oxide (ZnO) has been identified as an inexpensive, mild, and efficient recyclable catalyst. researchgate.net

The table below details the reactants and catalyst used in a ZnO-catalyzed four-component synthesis.

Table 2: ZnO-Catalyzed Four-Component Synthesis of Octahydroquinolindione Derivatives researchgate.net

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Medium |

|---|

These catalytic strategies represent the forefront of synthetic organic chemistry, providing powerful tools for the efficient and selective production of this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistryresearchgate.netacs.orgwordpress.comfrontiersin.orgnih.gov

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-Methyl-octahydro-quinolin-4-one in solution. By analyzing various NMR experiments, it is possible to establish the conformation of the fused ring system and the relative stereochemistry of its chiral centers. The flexibility of the octahydroquinoline ring system means that the molecule likely exists in a dynamic equilibrium between different conformations, a phenomenon that can be studied using temperature-dependent NMR experiments. bhu.ac.in The Nuclear Overhauser Effect (NOE) is particularly crucial for establishing stereochemistry, as it measures through-space interactions between protons, providing definitive evidence for the proximity of different groups. wordpress.com

The analysis of 1H and 13C NMR spectra provides the initial and most fundamental information about the molecular structure. Each unique proton and carbon atom in the molecule produces a distinct signal, and the chemical shift (δ) of each signal offers clues about its electronic environment. weebly.com

In the 1H NMR spectrum of this compound, the methyl group protons would typically appear as a doublet in the upfield region. Protons adjacent to the nitrogen atom and the carbonyl group would be deshielded and thus appear at a lower field. pdx.edu

The 13C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically in the 205-220 ppm range for a ketone. bhu.ac.in Carbons bonded to the nitrogen atom also show characteristic downfield shifts. The number of signals in the spectrum indicates the number of non-equivalent carbon atoms, providing information about the molecule's symmetry. bhu.ac.in

While specific experimental data for this compound is not widely published, expected chemical shift ranges can be predicted based on similar quinoline (B57606) and ketone structures. bhu.ac.inpdx.edu

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and structures. bhu.ac.inpdx.edusigmaaldrich.com

| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C=O (Carbonyl) | N/A | 205 - 220 | Characteristic ketone chemical shift. |

| CH3 (Methyl) | ~1.2 | 15 - 25 | Attached to a saturated carbon. |

| CH adjacent to N | 2.5 - 3.5 | 50 - 70 | Deshielded by the electronegative nitrogen atom. |

| CH2 adjacent to C=O | 2.2 - 2.8 | 35 - 50 | Deshielded by the carbonyl group. |

| Other CH/CH2 | 1.3 - 2.0 | 20 - 40 | Standard aliphatic range. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the 1H and 13C signals and piecing together the molecule's structure. weebly.com These techniques display correlations between nuclei, revealing the bonding framework and spatial proximities. huji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (2-3 bond correlations). It is used to map out the proton-proton connectivity within the individual rings of the octahydroquinoline core. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (1-bond C-H correlation). This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. researchgate.netprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two to four bonds. It is crucial for connecting different fragments of the molecule, for example, linking the methyl group to the main ring system and identifying the positions of quaternary carbons (those with no attached protons). researchgate.netprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. wordpress.comprinceton.edu This is the primary method for determining the relative stereochemistry. For example, a NOESY correlation between the proton of the 2-methyl group and a proton on the fused ring system would establish their cis or trans relationship.

Deuteration, the substitution of a hydrogen atom (¹H) with its isotope deuterium (B1214612) (²H), is a valuable technique used in conjunction with NMR to simplify spectra and confirm signal assignments. acs.orgresearchgate.net Since deuterium is not observed in ¹H NMR, a signal corresponding to a deuterated proton will disappear from the spectrum.

For this compound, a common strategy would be the selective deuteration of the methyl group at the 2-position. This can often be achieved via acid-catalyzed exchange. nih.govsnnu.edu.cn Comparing the ¹H NMR spectrum before and after deuteration would unequivocally confirm the chemical shift of the methyl protons. This method is also employed in mass spectrometry, where the increase in molecular mass can confirm the number of exchangeable protons. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patternslibretexts.orgmsu.edulibretexts.org

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. msu.eduibchem.com The molecular formula of this compound is C₁₀H₁₇NO, corresponding to a molecular weight of 167.25 g/mol . scbt.com

Electrospray ionization (ESI) is a "soft" ionization technique that typically causes little to no fragmentation. libretexts.orgnih.gov It is ideal for accurately determining the molecular weight of the analyte. In positive ion mode, this compound would be expected to readily form a protonated molecular ion, [M+H]⁺. This ion would appear in the mass spectrum at an m/z value corresponding to the molecular weight plus the mass of a proton.

Table 2: Expected ESI-MS Ions for this compound

| Ion Type | Formula | Expected m/z |

|---|---|---|

| Protonated Molecule [M+H]+ | [C10H18NO]+ | 168.26 |

| Sodium Adduct [M+Na]+ | [C10H17NONa]+ | 190.24 |

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). fda.govnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be able to distinguish the [M+H]⁺ ion (exact mass 168.1383) from other ions that might have the same nominal mass but a different elemental composition. This technique is indispensable for confirming the identity of a new compound and for analyzing the elemental composition of its fragments. evitachem.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for probing the molecular structure and electronic behavior of this compound. IR spectroscopy provides insights into the vibrational modes of chemical bonds, allowing for the identification of key functional groups, while UV-Vis spectroscopy reveals information about electronic transitions within the molecule.

Vibrational Analysis for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. jasco-global.comsavemyexams.com Covalent bonds within a molecule are not static; they behave like springs and can vibrate in various modes, such as stretching and bending. jasco-global.comsavemyexams.com For a vibration to be IR active, it must cause a change in the dipole moment of the molecule. jasco-global.comlibretexts.org

In the context of this compound, specific regions of the IR spectrum are characteristic of its key functional groups. The presence of a carbonyl group (C=O) from the ketone is expected to give a strong, sharp absorption band in the region of 1630–1820 cm⁻¹. savemyexams.com The C-N stretching vibration of the amine within the quinoline ring would also produce a characteristic absorption. Furthermore, the C-H stretching vibrations of the methyl group and the saturated ring system will appear at specific wavenumbers. su.se By analyzing the precise positions and intensities of these absorption bands, chemists can confirm the presence of these functional groups and gain insights into the molecule's structural integrity. savemyexams.com

Table 1: Characteristic Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Ketone | C=O | Stretch | 1630 - 1820 savemyexams.com |

| Amine | C-N | Stretch | 1000 - 1350 |

| Alkane | C-H | Stretch | 2850 - 2960 |

| Methyl Group | C-H | Bend | 1370 - 1470 |

Note: The exact wavenumber for each vibration can be influenced by the specific chemical environment within the molecule.

Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org These transitions primarily involve electrons in π orbitals and non-bonding (n) orbitals. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. ubbcluj.ro

For this compound, the key chromophores are the carbonyl group and the aromatic quinoline ring system. The absorption of UV light can lead to two main types of electronic transitions: π → π* and n → π. libretexts.orgbspublications.net The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically more intense. libretexts.org The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the quinoline ring) to a π* antibonding orbital. libretexts.orgbspublications.net These transitions are generally of lower energy and occur at longer wavelengths. bspublications.net The solvent in which the spectrum is measured can influence the wavelength of maximum absorption (λmax). bspublications.net

Table 2: Typical Electronic Transitions in this compound

| Transition | Description | Typical Wavelength Region |

| π → π | Excitation of an electron from a π bonding to a π antibonding orbital. libretexts.org | Shorter wavelength, higher energy |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. libretexts.org | Longer wavelength, lower energy |

Note: The exact λmax values depend on the specific molecular structure and the solvent used.

X-ray Crystallography for Absolute and Relative Configuration Determination

Single Crystal X-ray Diffraction Data Analysis

The process begins with growing a suitable single crystal of this compound. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. helsinki.fimdpi.com The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of reflections. nih.govuol.de The intensities and positions of these reflections are collected and analyzed. uol.de

The analysis of the diffraction data allows for the determination of the unit cell dimensions—the basic repeating unit of the crystal lattice. uhu-ciqso.es Through a process involving Fourier transformation of the diffraction data, an electron density map of the molecule is generated. nih.govuni-saarland.de This map reveals the positions of the individual atoms within the crystal structure. uol.de From these atomic coordinates, precise bond lengths, bond angles, and torsional angles can be calculated, providing an unambiguous determination of the molecule's three-dimensional structure. uol.de For chiral molecules like this compound, specialized techniques in X-ray crystallography can be used to determine the absolute configuration, which is crucial for understanding its biological activity. nih.gov

Table 3: Key Parameters Obtained from Single Crystal X-ray Diffraction

| Parameter | Description |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. uhu-ciqso.es |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. chemmethod.com |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. uol.de |

| Bond Lengths | The distances between the nuclei of bonded atoms. uhu-ciqso.es |

| Bond Angles | The angles formed by three connected atoms. uhu-ciqso.es |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |

| Absolute Configuration | The specific three-dimensional arrangement of atoms in a chiral molecule. nih.gov |

Correlations with Spectroscopic and Computational Data

The structural information obtained from X-ray crystallography serves as a benchmark for validating and interpreting data from other analytical techniques, such as IR and UV-Vis spectroscopy, as well as computational models. By comparing the experimentally determined bond lengths and angles with those predicted by computational methods like Density Functional Theory (DFT), researchers can assess the accuracy of the theoretical models. acs.org

Furthermore, the solid-state structure from crystallography can help to explain features observed in the spectroscopic data. For instance, intermolecular interactions, such as hydrogen bonding, identified in the crystal structure can influence the vibrational frequencies observed in the IR spectrum. helsinki.fi Similarly, the conformation of the molecule in the crystal can affect the electronic transitions observed in the UV-Vis spectrum. This integrated approach, combining experimental and computational data, provides a more complete and robust understanding of the structural and electronic properties of this compound. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for elucidating electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. By applying functionals like B3LYP with basis sets such as 6-311G(d) and 6-311+G(d), researchers can determine the most stable three-dimensional arrangement of atoms (geometry optimization) and map the energy landscape of different molecular conformations. Such studies on related quinoline-4-one derivatives have been performed to investigate their stability and tautomeric equilibria. For these related systems, geometry optimization is often carried out using the B3LYP functional with a 6–31 G′(d,p) basis set. However, specific data tables containing the optimized Cartesian coordinates, bond lengths, bond angles, or relative energy profiles for the various possible stereoisomers of 2-Methyl-octahydro-quinolin-4-one are not present in the surveyed literature.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the behavior of molecules in their electronically excited states. This method is instrumental in predicting spectroscopic properties, such as ultraviolet-visible (UV-Vis) absorption spectra. The accuracy of TD-DFT calculations can be influenced by the choice of functional and can be performed in conjunction with solvent models, like the Polarizable Continuum Model (PCM), to simulate more realistic environmental conditions. For other quinoline (B57606) derivatives, TD-DFT calculations have been employed to predict their absorption spectra. Despite the utility of this method, there are no published studies presenting predicted UV-Vis absorption maxima (λmax), oscillator strengths, or major electronic transitions for this compound.

Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical approach for the calculation of NMR chemical shifts. Typically used in conjunction with DFT, for instance with the B3LYP functional and the 6-311+G(2d,p) basis set, the GIAO method can provide theoretical predictions of 1H and 13C NMR spectra that correlate well with experimental data. This computational tool is invaluable for structural elucidation and conformational analysis of organic molecules. Nevertheless, a search of the scientific literature did not yield any reports of GIAO calculations or corresponding data tables of predicted NMR chemical shifts for this compound.

Conformational Analysis and Dynamics Simulations

Understanding the three-dimensional shape and flexibility of a molecule is crucial for predicting its physical and biological properties. Conformational analysis and molecular dynamics simulations are the primary computational techniques used for this purpose.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a time-resolved picture of atomic and molecular motion, offering insights into the dynamic behavior of molecules and their conformational flexibility. These simulations can reveal how a molecule like this compound might behave in a solution or interact with other molecules over time. MD simulations have been applied to complex systems containing quinoline-like fragments to study conformational changes. However, there are no specific MD simulation studies reported for this compound, and therefore, no data on its dynamic properties, such as root-mean-square deviation (RMSD) or radial distribution functions, is available.

Molecular Mechanics (MM) and Conformational Searching

Molecular Mechanics (MM) offers a computationally less intensive method than quantum mechanics for exploring the potential energy surface of a molecule. It is often used for conformational searching to identify low-energy conformers. These searches can be performed using various algorithms, including Monte Carlo methods. While MM is a powerful tool for the conformational analysis of flexible ring systems like the octahydroquinoline core, no specific studies applying these methods to this compound have been found. Consequently, there is no published data on the relative energies of its possible chair and boat conformations or the stereochemical isomers.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in chemical reactions. wikipedia.org The energy and shape of these orbitals determine how the molecule will interact with other chemical species. For quinoline derivatives, DFT calculations are commonly used to investigate their electronic structure and absorption spectra. researchgate.net

HOMO-LUMO Gaps and Chemical Softness

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

From the HOMO and LUMO energies, other important quantum chemical parameters like chemical hardness (η) and softness (S) can be derived. irjweb.comlibretexts.org Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reaction. researchgate.netresearchgate.netlibretexts.org

Key Formulas:

Chemical Hardness (η): η = (ELUMO – EHOMO) / 2 researchgate.netlibretexts.org

Chemical Softness (S): S = 1 / η researchgate.net

While general principles are well-established, specific experimentally or theoretically determined values for the HOMO-LUMO gap and chemical softness of this compound are not widely available in published research. Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP, would be required to determine these specific values. rjptonline.orgscirp.org For related quinoline compounds, these calculations have been performed to understand their chemical behavior. rjptonline.org

Table 1: Hypothetical FMO Analysis Data for this compound Note: The following data is illustrative and based on general principles of FMO analysis for similar heterocyclic compounds. Specific computational studies are required for accurate values.

| Parameter | Symbol | Value | Unit | Significance |

|---|---|---|---|---|

| HOMO Energy | EHOMO | Value not available | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | Value not available | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | Value not available | eV | Indicates chemical reactivity and kinetic stability. researchgate.netresearchgate.net |

| Chemical Hardness | η | Value not available | eV | Measures resistance to deformation of the electron cloud. irjweb.com |

| Chemical Softness | S | Value not available | eV⁻¹ | Reciprocal of hardness; indicates higher reactivity. researchgate.net |

Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.netresearchgate.net

For this compound, the oxygen atom of the carbonyl group (C=O) is expected to be a region of high negative electrostatic potential, making it a likely site for electrophilic attack and hydrogen bond acceptance. The hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential, indicating a site for nucleophilic attack and hydrogen bond donation. thaiscience.info Detailed MEP maps generated through DFT calculations would provide a precise visualization of these reactive areas. henriquecastro.info

Intermolecular Interaction Analysis in Solid and Solution States

The way molecules of this compound interact with each other in solid and solution phases dictates its macroscopic physical properties. These interactions include hydrogen bonds, van der Waals forces, and potentially weaker non-covalent interactions. libretexts.org

Hydrogen Bonding and Van der Waals Interactions

The structure of this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.net This allows for the formation of strong intermolecular hydrogen bonds, which can lead to the aggregation of molecules into dimers or larger networks in the solid state. researchgate.netresearchgate.net For instance, a related compound, (+/-)-4-(2-Oxo-1,2,3,4,4a,5,6,7-octahydroquinolin-8-yl)butan-2-one, forms dimers through hydrogen bonding between the carboxamide groups. researchgate.netresearchgate.net

In addition to hydrogen bonding, van der Waals interactions, which are weaker and more general attractive or repulsive forces, are present between the aliphatic parts of the molecules. libretexts.org

Pi-Stacking and Cation-Pi Interactions

Pi-stacking is a non-covalent interaction that occurs between aromatic rings. researchgate.net Due to the full saturation of the carbocyclic ring in the octahydro-quinoline core, significant pi-stacking interactions are not expected for this compound itself, as it lacks an extended aromatic system. Such interactions are more relevant for unsaturated quinoline derivatives. canada.canih.gov

Cation-pi interactions involve the electrostatic attraction between a cation and the electron-rich face of a pi system. researchgate.netnih.gov Similar to pi-stacking, the absence of a prominent aromatic ring in this compound makes strong cation-pi interactions unlikely. nih.govchemrxiv.org These types of interactions are more critical in the binding of ligands to biological receptors that feature aromatic amino acid residues. researchgate.netnih.gov

Reactivity Profiles and Reaction Mechanisms of 2 Methyl Octahydro Quinolin 4 One

Oxidation and Reduction Reactions of the Octahydroquinolinone Moiety

The octahydroquinolinone core of 2-Methyl-octahydro-quinolin-4-one can undergo both oxidation and reduction, targeting the ketone functionality and the saturated rings.

Oxidation: The secondary alcohol that would result from the reduction of the ketone can be oxidized. Common oxidizing agents for converting alcohols to ketones include Jones' reagent (chromium trioxide in sulfuric acid). nih.gov Furthermore, the fully saturated octahydroquinolinone can be oxidized to introduce unsaturation, leading to the corresponding quinolinone or dihydroquinolinone derivatives. mdpi.com Oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed for such transformations. For instance, the oxidation of related dihydroquinolin-4-ones can be part of a sequence to produce fully aromatic quinolines. mdpi.com

Reduction: The ketone at the C-4 position is susceptible to reduction to form the corresponding secondary alcohol, 2-Methyl-octahydro-quinolin-4-ol. This can be achieved using various reducing agents. A subsequent catalytic reduction, for example with PtO₂ under hydrogen pressure, can lead to the formation of the corresponding amino alcohol. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used to reduce the carbonyl group. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, potentially yielding a mixture of diastereomers. nih.gov Further reduction can also hydrogenate the compound, although the core is already saturated.

| Reaction Type | Reagent/Condition | Product Type | Reference |

| Oxidation | Jones' Reagent, KMnO₄, CrO₃ | Quinolinone derivatives | nih.gov |

| Reduction | PtO₂, LiAlH₄, H₂ | Saturated amino alcohols | nih.gov |

Nucleophilic and Electrophilic Reactivity at Key Positions

The reactivity of this compound is characterized by the electrophilic nature of the carbonyl carbon and the potential for nucleophilicity at the α-carbon via enolate formation. libretexts.org

Nucleophilic Reactivity: The primary site for nucleophilic attack is the electrophilic carbon of the C-4 ketone. libretexts.org This can involve reactions with a range of nucleophiles. For example, the addition of cyanide (from a source like HCN or NaCN) can form a cyanohydrin. libretexts.org Similarly, alcohols can add to the carbonyl group to form hemiacetals. libretexts.org The saturated, sterically hindered nature of the octahydro structure may, however, reduce the reactivity towards certain reactions like nucleophilic substitution compared to its unsaturated quinolinone counterparts.

Electrophilic Reactivity: The presence of α-hydrogens (at C-3 and C-5) allows for deprotonation under basic conditions to form a nucleophilic enolate intermediate. wikipedia.org This enolate can then react with various electrophiles. masterorganicchemistry.com A common reaction is α-alkylation, where the enolate attacks an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. wikipedia.org The regioselectivity of enolate formation (at C-3 vs. C-5) can be controlled by the choice of base and reaction conditions. libretexts.org The enolate, being a resonance-stabilized species with negative charge density on both the α-carbon and the oxygen, typically reacts with electrophiles at the carbon atom. wikipedia.orgmasterorganicchemistry.com

| Position | Reactivity Type | Reaction Example | Product | Reference |

| C-4 (Carbonyl) | Electrophilic | Nucleophilic addition of HCN | 4-cyano-4-hydroxy-2-methyl-octahydroquinoline | libretexts.org |

| C-3/C-5 (α-Carbon) | Nucleophilic (via enolate) | Alkylation with an alkyl halide (R-X) | 3-alkyl- or 5-alkyl-2-methyl-octahydro-quinolin-4-one | wikipedia.org |

Rearrangement Reactions and Their Mechanistic Elucidation

The rigid bicyclic structure of the octahydroquinoline system can be prone to various rearrangement reactions, often driven by the formation of more stable intermediates. While specific rearrangements of this compound are not extensively documented, plausible pathways can be inferred from known organic reactions.

One potential rearrangement is the Beckmann rearrangement , where the oxime derived from this compound could be converted into a lactam (a cyclic amide) under acidic conditions. bdu.ac.in This would involve the migration of one of the α-carbons (from C-3 or C-5) to the nitrogen atom, resulting in ring expansion of one of the heterocyclic rings.

Another possibility involves carbocation intermediates, which are susceptible to Wagner-Meerwein rearrangements . If a carbocation is generated, for instance, through the protonation and loss of the hydroxyl group from the corresponding alcohol, a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable carbocation, leading to a rearranged carbon skeleton. masterorganicchemistry.com

The Curtius rearrangement offers a pathway to synthesize tetrahydroquinoline systems from carboxylic acids via an acyl azide (B81097) and subsequent formation of an isocyanate. bdu.ac.innih.gov This type of rearrangement, while not starting from the quinolinone itself, is relevant for the synthesis of related rearranged heterocyclic structures. nih.gov

Mechanistic elucidation of such rearrangements often involves isotopic labeling studies and computational analysis to determine whether the reaction is concerted or proceeds through discrete intermediates. bdu.ac.in

Acid- and Base-Catalyzed Transformations

Both acid and base catalysis can be used to promote a variety of transformations on the this compound scaffold.

Acid-Catalyzed Reactions: In the presence of acid, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. nptel.ac.in Acids also catalyze the formation of the enol tautomer. pdx.edu This enol can then react with electrophiles in α-substitution reactions. wikipedia.org A notable acid-catalyzed reaction for a related hexahydro-2-quinolone is the Michael condensation with methyl vinyl ketone, which leads to alkylation at the α-position. iucr.orgresearchgate.netrsc.org This reaction proceeds via an enamide intermediate under acidic conditions. researchgate.netresearchwithrutgers.com

Base-Catalyzed Reactions: Strong bases can deprotonate the α-carbon to form an enolate, which is a key intermediate in many reactions. pdx.edu The enolate can participate in aldol-type condensations or be alkylated. libretexts.org The use of specific bases can be crucial; for instance, non-nucleophilic strong bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate for subsequent alkylation reactions. masterorganicchemistry.com Weaker bases, such as sodium ethoxide, can also be used to generate the enolate, which can then react with electrophiles.

| Catalyst | Key Intermediate | Typical Reaction | Reference |

| Acid (e.g., HCl) | Protonated Carbonyl / Enol | Michael Addition, α-Substitution | wikipedia.orgnptel.ac.iniucr.orgresearchgate.net |

| Base (e.g., NaOEt, LDA) | Enolate | α-Alkylation, Aldol (B89426) Condensation | libretexts.orgmasterorganicchemistry.compdx.edu |

Exploration of Novel Reaction Pathways Involving the Quinolinone System

Research into quinoline (B57606) and its derivatives continues to uncover novel synthetic pathways, with a focus on constructing the heterocyclic core with high efficiency and stereoselectivity.

One powerful strategy is the intramolecular hetero Diels-Alder reaction . This approach has been successfully used to prepare 2,5-disubstituted octahydroquinolin-4-ones. researchgate.netnih.gov The reaction involves the [4+2] cycloaddition of a precursor containing both a diene and an imine functionality, which cyclizes to form the bicyclic quinolinone skeleton. researchgate.netnih.gov The use of Lewis acids, such as indium triflate, can catalyze this cycloaddition. researchgate.net

Tandem reactions that form multiple bonds in a single operation are also of significant interest. For example, a tandem nucleophilic addition/Diels-Alder reaction has been explored for related systems, showcasing the efficiency of cascade processes in building molecular complexity.

Furthermore, cycloaddition reactions with in-situ generated reactive intermediates like aza-ortho-quinone methides provide access to various tetrahydroquinoline derivatives, which are direct precursors to the octahydro system. researchgate.net These novel methods highlight the ongoing efforts to develop efficient and versatile syntheses for this important class of heterocyclic compounds.

Derivatives and Analogues of 2 Methyl Octahydro Quinolin 4 One As Chemical Scaffolds

Systematic Library Design and Synthesis Based on the Octahydroquinolinone Scaffold

The systematic design of chemical libraries around a core scaffold is a cornerstone of modern drug discovery and materials science. nih.govu-tokyo.ac.jp This approach allows for the methodical exploration of chemical space to identify compounds with optimized properties. The octahydroquinolinone scaffold is particularly well-suited for this strategy due to its robust chemical nature and multiple sites for functionalization.

Methodologies such as diversity-oriented synthesis and multicomponent reactions (MCRs) are employed to rapidly generate a wide array of analogues. beilstein-journals.orgnih.gov MCRs, for instance, can be used to construct complex heterocyclic systems, including those based on quinoline (B57606) cores, in a single step from multiple starting materials, providing an efficient route to diverse libraries. beilstein-journals.org Computational tools are also increasingly used to design virtual libraries, helping to predict the properties of yet-to-be-synthesized compounds and to focus synthetic efforts on molecules with the highest probability of success. u-tokyo.ac.jpresearchgate.net

The 2-Methyl-octahydro-quinolin-4-one core offers several positions where chemical diversity can be introduced. Modifications can be made at the nitrogen atom, the methyl-bearing carbon (C2), the carbonyl group (C4), and various positions on the saturated carbocyclic ring. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

Researchers have developed numerous synthetic strategies to functionalize the hydroquinoline framework. nih.gov For example, condensation reactions at the carbonyl group can introduce a variety of substituents. The nitrogen atom can be alkylated or acylated to introduce new functional groups. Furthermore, reactions on the carbocyclic ring, though more challenging, allow for the introduction of additional substituents that can profoundly influence the molecule's shape and biological interactions. One approach involves the tandem nucleophilic addition/Diels-Alder reaction of N-butadienyl-2,3-dihydro-4-pyridones to create the octahydroquinolinone framework, with subsequent modifications allowing for diversification. Another powerful method is the intramolecular hetero-Diels-Alder reaction, which can be used to construct 2,5-disubstituted octahydroquinolin-4-ones, providing access to analogues of naturally occurring toxins. researchgate.net

Table 1: Examples of Diversification Strategies on the Hydroquinoline Scaffold

| Reaction Type | Position(s) Modified | Reagents/Conditions | Resulting Structure | Reference |

| Condensation | C4 (Carbonyl) | Acetone | 4-(2,2,4-trimethylhydroquinoline-6-yl)-3-buten-2-ones | nih.gov |

| Cyclization | Fused Ring Formation | Malononitrile, Piperidine (B6355638) | Pentacyclic Coumarin (B35378) Derivatives | nih.gov |

| Intramolecular Diels-Alder | C2, C5 | Activated Diene, Imine | 2,5-Disubstituted Octahydroquinolin-4-ones | researchgate.net |

| Condensation | Fused Ring Formation | Hippuric Acid | 2-Phenyl-1,3-oxazol-5(4H)-one derivatives | nih.gov |

The presence of multiple chiral centers in this compound means it can exist in various stereoisomeric forms. The synthesis of enantiomerically pure compounds is critical, as different enantiomers of a molecule often exhibit vastly different biological activities. The chiral nature of the octahydroquinolinone scaffold makes it an excellent building block for producing these stereospecific molecules, which are essential in drug development and asymmetric catalysis.

The synthesis of enantiopure analogues can be achieved through several routes. One method involves starting with an enantiomerically pure precursor. For example, a synthesis of 2,5-disubstituted octahydroquinolin-4-ones begins with (S)-norvaline to ensure the final products have a defined stereochemistry. researchgate.net Another approach is the use of chiral auxiliaries or catalysts during the synthesis to control the stereochemical outcome of key reactions. The separation of racemic mixtures into individual enantiomers is also a common practice. The ability to produce specific stereoisomers, such as distinct cis- and trans-fused octahydrobenzo[f]quinolines, is crucial for studying how the three-dimensional arrangement of atoms affects interaction with biological targets like receptors and enzymes.

Octahydroquinolinone as a Privileged Scaffold in Heterocyclic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in a wide range of biologically active compounds. nih.govnih.gov The quinoline ring system is a well-established privileged scaffold. nih.govrsc.org Its saturated counterpart, the octahydroquinolinone core, extends this utility into three-dimensional chemical space, providing a rigid and structurally complex foundation for the design of novel bioactive molecules and functional materials.

The construction of complex molecules is a primary objective of modern organic synthesis. yale.eduox.ac.uk The octahydroquinolinone scaffold serves as a valuable intermediate and building block in the synthesis of more elaborate structures, including natural products and their analogues. researchgate.netmdma.ch Its inherent functionality—a ketone and a secondary amine—provides convenient handles for further chemical transformations.

For instance, the octahydroquinolinone core has been utilized in the synthesis of fused heterocyclic systems. Through multi-component reactions, derivatives of 4-hydrazinylquinolin-2(1H)-one (a related quinoline structure) can be reacted with other reagents to form complex polycyclic structures like pyrimido[5',4':6,7] researchgate.netCurrent time information in Bangalore, IN.diazepino[4,3-c]quinoline-6,8,10-triones. beilstein-journals.org Similarly, hydroquinoline carbaldehydes can be condensed with various active methylene (B1212753) compounds to produce coumarin-fused hydroquinolines, demonstrating the scaffold's role in building molecular complexity. nih.gov The synthesis of bis-heterocyclic oxazepine-quinazolinone frameworks further illustrates the utility of quinoline-type structures in creating novel and structurally interesting compounds through one-pot reactions. frontiersin.org